molecular formula C14H13ClN4O4 B11434959 7-(3-Chloro-5-ethoxy-4-hydroxyphenyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-5-carboxylic acid

7-(3-Chloro-5-ethoxy-4-hydroxyphenyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-5-carboxylic acid

Cat. No.: B11434959
M. Wt: 336.73 g/mol
InChI Key: BOSKBJKEOXAFFP-UHFFFAOYSA-N
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Description

7-(3-Chloro-5-ethoxy-4-hydroxyphenyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-5-carboxylic acid is a complex organic compound that belongs to the class of triazolopyrimidines This compound is characterized by its unique structure, which includes a triazole ring fused to a pyrimidine ring, along with a chlorinated phenyl group and an ethoxy substituent

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-(3-Chloro-5-ethoxy-4-hydroxyphenyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-5-carboxylic acid typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving hydrazine derivatives and appropriate aldehydes or ketones under acidic or basic conditions.

    Formation of the Pyrimidine Ring: The pyrimidine ring is then formed by reacting the triazole intermediate with suitable reagents such as urea or guanidine derivatives.

    Introduction of the Chlorinated Phenyl Group: The chlorinated phenyl group is introduced through a substitution reaction using chlorinated aromatic compounds and appropriate catalysts.

    Ethoxy Substitution: The ethoxy group is introduced via an alkylation reaction using ethyl halides or ethyl alcohol under basic conditions.

    Final Cyclization and Carboxylation: The final step involves cyclization and carboxylation to form the desired compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of high-throughput reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and scalability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyl group, leading to the formation of quinone derivatives.

    Reduction: Reduction reactions can target the nitro or carbonyl groups, converting them to amines or alcohols, respectively.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Nucleophiles: Ammonia, amines, thiols.

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Amines, alcohols.

    Substitution: Various substituted phenyl derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel materials.

Biology

In biological research, the compound is studied for its potential as a bioactive molecule. Its interactions with biological targets, such as enzymes and receptors, are of particular interest for drug discovery and development.

Medicine

In medicine, the compound is investigated for its therapeutic potential. Its ability to modulate specific biological pathways makes it a candidate for the treatment of various diseases, including cancer and infectious diseases.

Industry

In the industrial sector, the compound is used in the development of specialty chemicals and advanced materials. Its unique properties make it suitable for applications in coatings, adhesives, and electronic materials.

Mechanism of Action

The mechanism of action of 7-(3-Chloro-5-ethoxy-4-hydroxyphenyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-5-carboxylic acid involves its interaction with specific molecular targets. These targets may include enzymes, receptors, and other proteins involved in key biological pathways. The compound’s ability to bind to these targets and modulate their activity underlies its biological effects. For example, it may inhibit enzyme activity or block receptor signaling, leading to therapeutic outcomes.

Comparison with Similar Compounds

Similar Compounds

    Cloransulam: A sulfonamide herbicide with a similar triazolopyrimidine structure.

    Indole Derivatives: Compounds with similar aromatic ring structures and biological activities.

Uniqueness

The uniqueness of 7-(3-Chloro-5-ethoxy-4-hydroxyphenyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-5-carboxylic acid lies in its specific combination of functional groups and structural features

Properties

Molecular Formula

C14H13ClN4O4

Molecular Weight

336.73 g/mol

IUPAC Name

7-(3-chloro-5-ethoxy-4-hydroxyphenyl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-5-carboxylic acid

InChI

InChI=1S/C14H13ClN4O4/c1-2-23-11-4-7(3-8(15)12(11)20)10-5-9(13(21)22)18-14-16-6-17-19(10)14/h3-6,10,20H,2H2,1H3,(H,21,22)(H,16,17,18)

InChI Key

BOSKBJKEOXAFFP-UHFFFAOYSA-N

Canonical SMILES

CCOC1=C(C(=CC(=C1)C2C=C(NC3=NC=NN23)C(=O)O)Cl)O

Origin of Product

United States

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